molecular formula C15H12N2O3 B8282720 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide

6-(5-methoxy-1-benzofuran-2-yl)nicotinamide

Cat. No.: B8282720
M. Wt: 268.27 g/mol
InChI Key: CQOPDIZHUCGHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core is synthesized by cyclization of appropriate precursors. For instance, 5-methoxy-2-hydroxybenzaldehyde can be used as a starting material, which undergoes cyclization with an appropriate reagent to form the benzofuran ring.

    Nicotinamide Attachment: The benzofuran derivative is then reacted with nicotinic acid or its derivatives under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(5-methoxy-1-benzofuran-2-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzofuran carboxylic acid, while reduction of a nitro group would produce an amino derivative.

Scientific Research Applications

6-(5-methoxy-1-benzofuran-2-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine
  • 5-(5-Methoxy-1-benzofuran-2-yl)-1H-pyridin-2-one

Uniqueness

6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is unique due to its specific structural features, such as the presence of both benzofuran and nicotinamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-(5-methoxy-1-benzofuran-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H12N2O3/c1-19-11-3-5-13-10(6-11)7-14(20-13)12-4-2-9(8-17-12)15(16)18/h2-8H,1H3,(H2,16,18)

InChI Key

CQOPDIZHUCGHHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=NC=C(C=C3)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-methoxybenzofuran boronic acid (1.2 mmol), 6-bromonicotinamide (1.0 mmol), Pd(PPh3)2Cl2 (0.024 mmol) and NEt3 (317 μL) were mixed in EtOH (10 mL) in a 20 mL microwave vial. The mixture was stirred at 140° C. for 10 min in a microwave reactor. The mixture was filtered, the obtained precipitate was washed with water and EtOAc and dried under vacuum to afford the title compound (85 mg). 1H NMR δ ppm 9.14 (d, 1 H) 8.42 (dd, 1 H) 7.97-8.25 (m, 2 H) 7.63-7.80 (m, 2 H) 7.58 (d, 1 H) 7.22 (d, 1 H) 6.98 (dd, 1H) 3.81 (s, 3 H); MS m/z 269 (M+H).
Quantity
1.2 mmol
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reactant
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1 mmol
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317 μL
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10 mL
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solvent
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0.024 mmol
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catalyst
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Synthesis routes and methods II

Procedure details

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